molecular formula C₁₇H₁₈Cl₂N₂O₄S B1663450 Fenmetozole Tosylate CAS No. 83474-08-2

Fenmetozole Tosylate

Cat. No. B1663450
CAS RN: 83474-08-2
M. Wt: 417.3 g/mol
InChI Key: KODARPNFXMZRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenmetozole Tosylate, also known as DH-524, is an antagonist of the α2-adrenergic receptor and also antagonizes the actions of ethanol . It acts as an antidepressant agent .


Molecular Structure Analysis

The molecular formula of Fenmetozole Tosylate is C17H18Cl2N2O4S . The molecular weight is 417.31 . The structure includes a dichlorophenyl group, an imidazole ring, and a tosylate group .


Chemical Reactions Analysis

Fenmetozole Tosylate acts as an antagonist of the α2-adrenergic receptor . In mice, it has been shown to antagonize both the ethanol-induced increase in locomotor activity and the decrease caused by higher doses of ethanol .

Scientific Research Applications

Antagonistic Actions Against Ethanol

Fenmetozole Tosylate has been studied for its potential to antagonize the effects of ethanol. Research by Frye et al. (2004) revealed that Fenmetozole reduced ethanol-induced impairment in mice without altering blood or brain ethanol content. This suggests that Fenmetozole's antagonistic actions were not due to changes in the pharmacokinetics of ethanol. However, this action was not specific to ethanol, as it also reduced impairment caused by other substances like phenobarbital and chlordiazepoxide (Frye et al., 2004).

Effect on Cerebellar Cyclic Guanosine Monophosphate Levels

The same study also discovered that Fenmetozole attenuated the ethanol-induced reduction in cerebellar cyclic guanosine monophosphate (cGMP) content. Interestingly, Fenmetozole alone significantly elevated cGMP levels in the cerebellum, indicating a direct pharmacological effect beyond its interaction with ethanol (Frye et al., 2004).

No Precipitation of Ethanol Withdrawal-Like Reactions

Importantly, Fenmetozole did not precipitate ethanol withdrawal-like reactions in physically-dependent, intoxicated rats. This suggests that while it antagonizes some of the central nervous system effects of ethanol, it does not induce withdrawal symptoms, which could be beneficial in specific therapeutic contexts (Frye et al., 2004).

properties

IUPAC Name

2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O.C7H8O3S/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5H,3-4,6H2,(H,13,14);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODARPNFXMZRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenmetozole Tosylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenmetozole Tosylate
Reactant of Route 2
Reactant of Route 2
Fenmetozole Tosylate
Reactant of Route 3
Reactant of Route 3
Fenmetozole Tosylate
Reactant of Route 4
Reactant of Route 4
Fenmetozole Tosylate
Reactant of Route 5
Reactant of Route 5
Fenmetozole Tosylate
Reactant of Route 6
Fenmetozole Tosylate

Citations

For This Compound
1
Citations
I vitro Activity, I vivo Activity
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.